molecular formula C6H2Cl2FNO2 B1321666 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid CAS No. 154012-18-7

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid

Cat. No. B1321666
M. Wt: 209.99 g/mol
InChI Key: UYTWCEYZEQBILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid is a chemical compound that is structurally related to several compounds studied in the provided papers. Although the exact compound is not directly analyzed in these studies, the papers provide insights into similar compounds with chloro, fluoro, and carboxylic acid substituents on a pyridine or related heterocyclic ring. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include substitution, hydrolysis, and the formation of specific bonds within the heterocyclic ring. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid involved a sequence of reduction, regioselective deprotonation, methylation, and regeneration of a double bond through selenation, oxidation, and elimination . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid was achieved through substitution and hydrolysis steps, with an optimized method yielding a total of 63.69% . These methods could potentially be adapted for the synthesis of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid has been determined using various spectroscopic techniques and quantum chemical methods. For example, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was elucidated using crystallographic techniques and compared with quantum chemical calculations . Similarly, the molecular structure and vibrational spectra of 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid were obtained using density functional theory (DFT) . These studies provide a framework for understanding the molecular structure of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid.

Chemical Reactions Analysis

The reactivity of compounds with similar structures to 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid can be inferred from their electron density distribution and molecular electrostatic potential (MESP) maps. These maps help identify sites of chemical reactivity, which are crucial for understanding how these compounds might undergo further chemical transformations . The studies also discuss the stability of the molecules, which arises from hyperconjugative interactions and charge delocalization, as analyzed using natural bond orbital (NBO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-visible spectroscopy. These techniques provide information on vibrational frequencies, chemical shifts, and electronic properties such as HOMO-LUMO energies . Additionally, the thermodynamic properties and non-linear optical (NLO) behavior of these compounds have been studied, which could be relevant for the analysis of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid .

Scientific Research Applications

Synthesis and Functionalization

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid serves as a versatile intermediate in the synthesis of various compounds. Notably, the regiochemical flexibility of trihalopyridines allows functional groups to be selectively introduced, providing valuable new building blocks for pharmaceutical research. For instance, carboxylation and iodination techniques are used to synthesize acids and iodopyridines from substrates like 2,3,5-trichloropyridine. These compounds can undergo further transformations, such as deprotonation and iodine migration, to produce a range of structurally diverse molecules (Bobbio & Schlosser, 2001).

Synthetic Pathways

In addition to its role as an intermediate, 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid can be synthesized through optimized pathways involving starting materials like ethyl formate, ethyl fluoroacetate, and cyanoacetamide. These processes involve catalysts such as sodium methoxide and result in products like 2,6-dichloro-3-cyano-5-fluoropyridine, which can then be hydrolyzed to yield the desired compound with a considerable overall yield (Fang, 2008).

Creation of Structural Manifolds

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid also plays a crucial role in the creation of structural manifolds from common precursors. It is involved in various transformations and reactions, leading to the synthesis of structurally varied compounds. These transformations highlight the compound's significance in the diversification of molecular structures for pharmaceutical and other scientific applications (Schlosser & Bobbio, 2002).

Material Science Applications

Interestingly, derivatives of this compound have been studied for their potential in material science applications, such as in the manufacturing of soft contact lenses. Studies have investigated the optical, physical, and hydrogel contact lens materials containing derivatives of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid, demonstrating its versatility beyond pharmaceutical research (Kim & Sung, 2015).

Safety And Hazards

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or inhaled, and harmful in contact with skin .

properties

IUPAC Name

4,6-dichloro-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-2(6(11)12)1-10-5(8)4(3)9/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTWCEYZEQBILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617962
Record name 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid

CAS RN

154012-18-7
Record name 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.